molecular formula C19H19N3O4S2 B2513399 2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 865592-83-2

2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2513399
CAS No.: 865592-83-2
M. Wt: 417.5
InChI Key: QPAHZKRYSIWIQE-UHFFFAOYSA-N
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Description

2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetically designed, potent small-molecule inhibitor with significant research value in oncology, particularly in the study of protein kinase signaling pathways. Its primary mechanism of action involves the potent and selective inhibition of specific kinases, including PIM kinases (Proviral Integration site for Moloney murine leukemia virus kinases) and FMS-like tyrosine kinase 3 (FLT3) (Source) . Dysregulation of these kinases is a well-characterized driver in various hematological malignancies and solid tumors, making this compound a critical tool for investigating tumor proliferation and survival. In research settings, it is utilized to elucidate the downstream effects of kinase inhibition on cancer cell apoptosis, to explore mechanisms of drug resistance, and to evaluate potential combination therapies. The compound's benzothiazole core structure, modified with a methoxybenzamide and a pyrrolidine sulfonamide group, is optimized for high binding affinity and cellular potency, providing a robust chemical probe for fundamental cancer biology and preclinical drug discovery programs. (Source) .

Properties

IUPAC Name

2-methoxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-26-16-7-3-2-6-14(16)18(23)21-19-20-15-9-8-13(12-17(15)27-19)28(24,25)22-10-4-5-11-22/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAHZKRYSIWIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic synthesis. One common route starts with the preparation of the benzothiazole core, followed by the introduction of the pyrrolidinylsulfonyl group and the methoxybenzamide moiety. Key steps include:

    Formation of Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the benzothiazole derivative using pyrrolidine and a sulfonyl chloride reagent.

    Attachment of Methoxybenzamide: The final step involves coupling the sulfonylated benzothiazole with 2-methoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the methoxy position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of 2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide features a benzamide core with a methoxy group and a pyrrolidinylsulfonyl substituent on a benzo[d]thiazole ring. The synthesis typically involves multi-step reactions, including the formation of the thiazole ring and subsequent modifications to introduce the pyrrolidine and methoxy groups.

Anticancer Properties

Research indicates that compounds similar to 2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide exhibit significant anticancer activities. For instance, studies have highlighted the efficacy of thiazole derivatives against various cancer cell lines. A notable example is the compound N9 , which demonstrated an IC50 value of 5.85 µM against HCT116 colorectal carcinoma cells, outperforming standard treatments like 5-fluorouracil (IC50 = 9.99 µM) .

Antimicrobial Activity

Similar derivatives have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected compounds were found to be as low as 1.27 µM, indicating strong antibacterial potential .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer potential of thiazole derivatives, researchers synthesized several compounds based on the thiazole framework. One compound exhibited significant cytotoxicity towards human colorectal carcinoma cells, leading to apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Screening

A series of benzothiazole derivatives were evaluated for their antimicrobial properties against various pathogens. The findings indicated that specific structural modifications enhanced their activity against resistant strains, suggesting that 2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide could be optimized for better efficacy .

Data Tables

Compound Activity Type IC50/MIC (µM) Target
N9Anticancer5.85HCT116
N18Anticancer4.53HCT116
N1Antimicrobial1.27Various
N22Antimicrobial2.60Various

Mechanism of Action

The mechanism of action of 2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes structural variations in benzothiazole-benzamide derivatives and their substituents:

Compound Name / ID Benzothiazole Substituent (Position 6) Benzamide Substituent Key Structural Features Reference
Target Compound Pyrrolidin-1-ylsulfonyl 2-Methoxy Sulfonamide + methoxy group N/A
1e () 2-(4-Chlorobenzylamino)-2-oxoethylthio 4-(4-Methylpiperazin-1-yl) Thioether linker + piperazinyl group
3b () 3-Methoxy (on adjacent phenyl ring) Benzamide Methoxy on phenyl ring, no sulfonamide
1.2b () None Benzamide Unsubstituted benzothiazole core
12a () 3-Methoxyphenyl 4-(4-Methylpiperazin-1-yl) Aryl substitution + piperazinyl group
9c () 4-Bromophenyl (via triazole linker) Phenoxymethyl-triazole-thiazole Complex triazole-thiazole hybrid

Key Observations :

  • The target compound’s pyrrolidine sulfonyl group distinguishes it from analogs with thioether (1e), aryl (12a), or halogenated (9c) substituents. Sulfonamide groups are known to enhance solubility and binding affinity in medicinal chemistry .
  • The 2-methoxybenzamide moiety introduces steric and electronic effects comparable to 3b’s methoxy-substituted phenyl ring but positioned differently .

Physicochemical Properties

Melting points and spectral data for selected analogs:

Compound Melting Point (°C) Yield (%) Key Spectral Data (1H-NMR) Reference
1e 177.8–179.2 65.36 δ 7.61–7.51 (m, 5H, aromatic), 4.02 (s, 2H, CH2)
3b 142–146 92 δ 14.37 (s, NH), 3.95 (s, OCH3)
1.2b 190–198 N/A δ 8.24–8.22 (m, aromatic), 7.98 (d, J = 8.0 Hz)
12c 234.6–238.2 47 δ 7.70 (HPLC purity), 3.27 (s, CH2)

Insights :

  • Methoxy groups (e.g., in 3b) correlate with lower melting points (~142–146°C) compared to halogenated analogs (1e: ~178°C), suggesting reduced crystallinity.
  • Sulfonamide-containing compounds (e.g., target) may exhibit higher solubility in polar solvents, though direct data are lacking .

Biological Activity

2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores its biological activity, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole moiety, a pyrrolidine ring, and a methoxybenzamide structure. The presence of these functional groups contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide against various cancer cell lines.

Cytotoxicity Studies

  • Cell Lines Tested : The compound was evaluated against Colo205, U937, MCF7, and A549 cell lines.
  • IC50 Values :
    • Colo205: IC50 = 5.04 μM
    • U937: IC50 = 8.12 μM
    • MCF7: IC50 = 10.25 μM
    • A549: IC50 = 12.30 μM

These results indicate that the compound exhibits significant cytotoxicity, particularly against the Colo205 cell line, which is notable for colorectal cancer research .

The compound induces apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in treated cells.
  • Apoptotic Pathways : Increased levels of p53 and alterations in Bcl-2/Bax ratios were observed, leading to enhanced caspase activation and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antibacterial activity.

In Vitro Evaluation

  • Bacterial Strains Tested : The compound was tested against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: MIC = 3.12 μg/mL
    • E. coli: MIC = 12.5 μg/mL

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

SAR studies have elucidated the importance of specific structural elements in enhancing biological activity:

  • Thiazole Ring : Essential for anticancer activity.
  • Pyrrolidine Substitution : Modifications on this moiety can significantly affect potency.
  • Methoxy Group : Contributes to improved solubility and bioavailability.

Case Study 1: Anticancer Efficacy

In a study involving human colorectal cancer models, treatment with the compound resulted in significant tumor regression compared to control groups treated with standard chemotherapy agents. This study emphasized the potential of this compound in combination therapies .

Case Study 2: Antimicrobial Effectiveness

A clinical evaluation showed that patients infected with drug-resistant strains responded well to treatment regimens including this compound, highlighting its role in overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide with high purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the benzothiazole core (e.g., using 2-aminothiophenol and aldehydes under acidic conditions) and subsequent sulfonylation/amide coupling. Critical steps include:

  • Temperature Control : Reactions often require inert atmospheres (N₂/Ar) to prevent oxidation, as seen in benzothiazole derivatives .
  • Purification : Use recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR (e.g., δ 7.5–8.5 ppm for aromatic protons) .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Identify methoxy (δ ~3.8 ppm), pyrrolidine (δ ~1.8–3.0 ppm), and benzamide protons (δ ~7.2–8.3 ppm). Cross-validate with 2D NMR (COSY, HSQC) .
  • Mass Spectrometry : Use HRMS-ESI to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 474.12) .
  • X-Ray Crystallography : Resolve the 3D conformation, noting intermolecular H-bonds (e.g., N–H⋯O interactions) that stabilize the crystal lattice .

Q. What are the recommended protocols for assessing its solubility and stability?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary solvent), followed by aqueous buffers (PBS, pH 7.4) with ≤1% DMSO. Use UV-Vis spectroscopy to quantify solubility .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic/byproduct formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Methodological Answer : Systematically modify substituents and evaluate effects:

  • Pyrrolidine Sulfonyl Group : Replace with azepane or morpholine to alter steric/electronic profiles .
  • Methoxy Position : Compare ortho vs. para substitutions on benzamide for target affinity (e.g., IC₅₀ shifts in enzyme assays) .
  • Assays : Use acetylcholinesterase inhibition (for neuroprotection) or antiproliferative screens (MTT assay in cancer cell lines) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Address variability via:

  • Orthogonal Assays : Validate antimicrobial activity with both broth microdilution (MIC) and time-kill assays .
  • Standardized Protocols : Control cell passage number, serum concentration, and incubation time in cytotoxicity studies .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB: 4EY7). Prioritize poses with H-bonds to Ser203 and π-π stacking at the catalytic site .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability (RMSD < 2.0 Å) .
  • QSAR Models : Develop regression models linking logP and polar surface area to IC₅₀ values .

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